molecular formula C36H62N12O8 B12564755 N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine CAS No. 199340-47-1

N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine

Cat. No.: B12564755
CAS No.: 199340-47-1
M. Wt: 791.0 g/mol
InChI Key: DQTMGMSMDBLRJP-MDAZJAFHSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-isoleucine, L-alanine, L-leucine, and L-tyrosine, with diaminomethylidene groups attached to the L-ornithine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: The diaminomethylidene groups can be reduced to form primary amines.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups through peptide bond formation or cleavage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Use of coupling reagents like HATU or EDC in the presence of a base such as DIPEA.

Major Products

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Modified peptides with different amino acid sequences or chemical groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups may play a role in binding to these targets, influencing their activity and downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-isoleucyl-L-alanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine is unique due to its specific amino acid sequence and the presence of diaminomethylidene groups. These structural features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

199340-47-1

Molecular Formula

C36H62N12O8

Molecular Weight

791.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C36H62N12O8/c1-6-20(4)28(48-30(51)24(37)9-7-15-42-35(38)39)33(54)44-21(5)29(50)46-26(17-19(2)3)32(53)45-25(10-8-16-43-36(40)41)31(52)47-27(34(55)56)18-22-11-13-23(49)14-12-22/h11-14,19-21,24-28,49H,6-10,15-18,37H2,1-5H3,(H,44,54)(H,45,53)(H,46,50)(H,47,52)(H,48,51)(H,55,56)(H4,38,39,42)(H4,40,41,43)/t20-,21-,24-,25-,26-,27-,28-/m0/s1

InChI Key

DQTMGMSMDBLRJP-MDAZJAFHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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